molecular formula C15H14ClN5OS B2941942 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-10-8

5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2941942
CAS No.: 899974-10-8
M. Wt: 347.82
InChI Key: JLRPIUHJABFZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group, a chlorobenzyl group, and a thiophen-2-ylmethyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be synthesized from 2-chlorobenzylamine, which is then reacted with an alkyne derivative to form the triazole ring.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the reaction of the triazole intermediate with thiophen-2-ylmethyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in derivatives) or the triazole ring, potentially leading to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution at the chlorobenzyl group can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound, with its specific substituents, may exhibit unique biological activities that make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific biological target. In general, triazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The chlorobenzyl and thiophen-2-ylmethyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the thiophen-2-ylmethyl group, which may result in different biological activities.

    5-amino-1-(2-chlorobenzyl)-N-(methyl)-1H-1,2,3-triazole-4-carboxamide: Substitutes the thiophen-2-ylmethyl group with a methyl group, potentially altering its chemical and biological properties.

    5-amino-1-(2-chlorobenzyl)-N-(phenylmethyl)-1H-1,2,3-triazole-4-carboxamide: Replaces the thiophen-2-ylmethyl group with a phenylmethyl group, which may affect its interaction with biological targets.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from other similar compounds. This group can influence the compound’s electronic properties, steric interactions, and overall reactivity, potentially leading to unique chemical and biological activities.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c16-12-6-2-1-4-10(12)9-21-14(17)13(19-20-21)15(22)18-8-11-5-3-7-23-11/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRPIUHJABFZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.